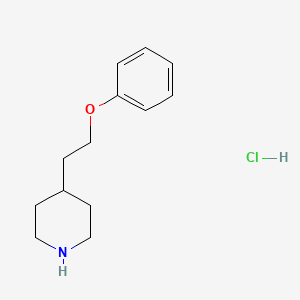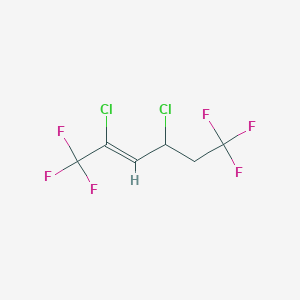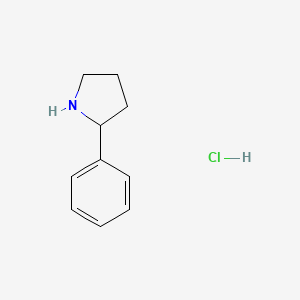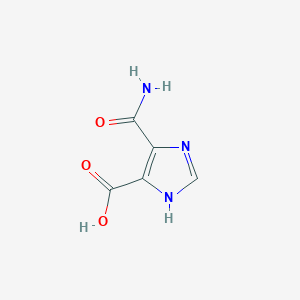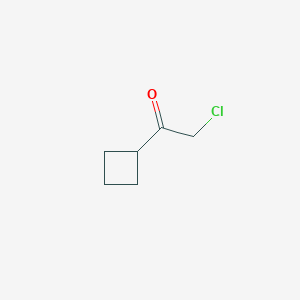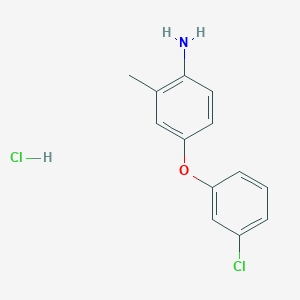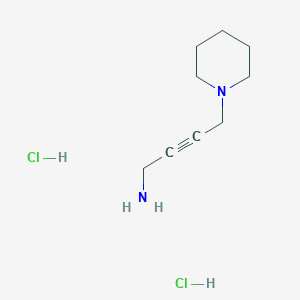
(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride
説明
“(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride” is a chemical compound with the CAS Number: 1197232-43-1 . It has a molecular weight of 225.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for “(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride” is1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride” is a solid compound . It has a molecular weight of 225.16 .科学的研究の応用
Microwave-Assisted Synthesis and Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting their antibacterial activity. These compounds were created through microwave-assisted synthesis, demonstrating the utility of piperidine derivatives in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of α-Aminophosphonates
Jiang et al. (2013) focused on synthesizing novel piperidin-4-yl containing α-aminophosphonates, demonstrating their potential in insecticidal activities. This research underlines the role of piperidine derivatives in the development of agricultural chemicals (Jiang et al., 2013).
Antimicrobial Activity Against Plant Pathogens
Vinaya et al. (2009) synthesized piperidine derivatives and evaluated their antimicrobial efficacy against pathogens affecting tomato plants. Their findings indicate the potential of piperidine compounds in plant protection and agrichemistry (Vinaya et al., 2009).
Piperidine in Organic Syntheses
Arnold, Overman, Sharp, and Witschel (2003) demonstrated the use of piperidine derivatives in organic syntheses, particularly in nucleophile-promoted alkyne-iminium ion cyclizations. This showcases the application of piperidine in advanced organic synthesis techniques (Arnold et al., 2003).
Novel Synthesis Routes
Hoogenband et al. (2004) described an efficient synthetic route to a pharmaceutical intermediate involving a piperidine compound. This study highlights the importance of piperidine derivatives in pharmaceutical synthesis (Hoogenband et al., 2004).
Structural and Computational Studies
Socha et al. (2021) conducted structural and computational studies on hydrates of substituted piperidines, providing insights into the physical and chemical properties of these compounds (Socha et al., 2021).
Gold Catalysis in Alkaloid Synthesis
Cui, Peng, and Zhang (2009) utilized gold catalysis in the synthesis of piperidin-4-ones, demonstrating an application in alkaloid synthesis. This research underscores the versatility of piperidine derivatives in organic chemistry (Cui, Peng, & Zhang, 2009).
DNA Strand Breakage Mechanism
Mattes, Hartley, and Kohn (1986) studied the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines, providing crucial insights into the biochemical interactions of piperidine derivatives (Mattes, Hartley, & Kohn, 1986).
特性
IUPAC Name |
4-piperidin-1-ylbut-2-yn-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGHJMMRWVJYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
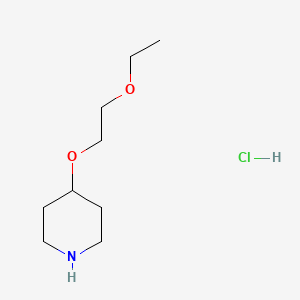
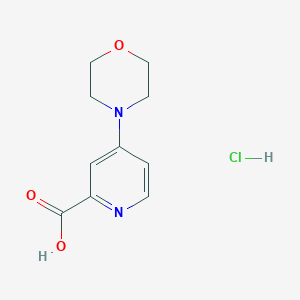
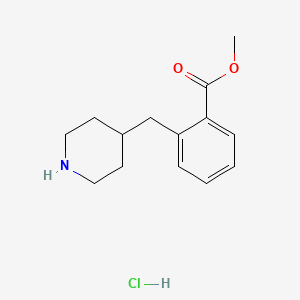
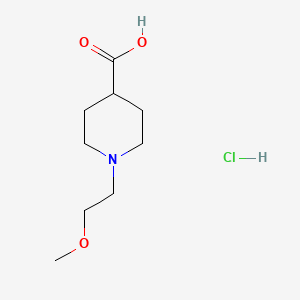
![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)
